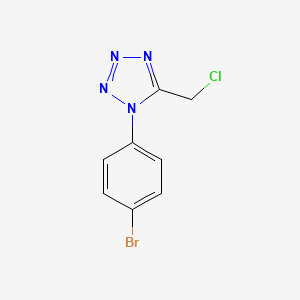

1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole

Beschreibung

1-(4-Bromophenyl)-5-(chloromethyl)-1H-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a 4-bromophenyl group at the 1-position and a chloromethyl group at the 5-position. Its molecular formula is C₈H₆BrClN₄, with a molecular weight of 289.52 g/mol . Its structural features, including the electron-withdrawing bromophenyl group and reactive chloromethyl moiety, contribute to its chemical reactivity and applications in cross-coupling reactions or as a building block for drug candidates .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-5-(chloromethyl)tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN4/c9-6-1-3-7(4-2-6)14-8(5-10)11-12-13-14/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSXORLAFKCIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NN=N2)CCl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801233294 | |

| Record name | 1H-Tetrazole, 1-(4-bromophenyl)-5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890095-45-1 | |

| Record name | 1H-Tetrazole, 1-(4-bromophenyl)-5-(chloromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890095-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole, 1-(4-bromophenyl)-5-(chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801233294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole typically involves the reaction of 4-bromobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cycloaddition reaction. The general reaction scheme is as follows:

4-bromobenzyl chloride+sodium azide→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Bromophenyl)-5-(chloromethyl)-1H-tetrazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromophenyl and chloromethyl groups.

Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Oxidation: Reagents such as potassium permanganate and chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding carboxylic acid or aldehyde.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-5-(chloromethyl)-1H-tetrazole has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Halogen-Substituted Analogues

1-(4-Chlorophenyl)-5-methyl-1H-tetrazole (C₈H₇ClN₄):

- Melting Point : 145–147°C (vs. 168–170°C for the bromophenyl analogue) .

- IR Spectroscopy : The C-Cl stretch appears at 730 cm⁻¹, while the C-Br stretch in the bromophenyl derivative is observed at 615 cm⁻¹, reflecting differences in bond strength and polarity .

- NMR : The aromatic protons in the bromophenyl variant show downfield shifts (δ 7.5–8.1 ppm) compared to chlorophenyl (δ 7.3–7.8 ppm), due to the heavier bromine atom’s inductive effect .

1-(4-Iodophenyl)-5-methyl-1H-tetrazole :

Chloromethyl vs. Methyl Substituents

- 1-(4-Bromophenyl)-5-methyl-1H-tetrazole :

Functional Group Variations

- 2-((1H-Tetrazol-5-yl)thio)-1-(4-bromophenyl)ethanone (3b): Features a thioether and ketone group instead of chloromethyl. Its IR spectrum shows a strong C=O stretch at 1721 cm⁻¹, absent in the chloromethyl derivative .

Antimicrobial Activity

- 1-(4-Bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPTA): Demonstrates broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans (MIC: 8–16 µg/mL) via HSA binding and disruption of microbial membranes .

Anticancer Potential

- 1-(3,4,5-Trimethoxyphenyl)-5-(4-ethoxyphenyl)-1H-tetrazole exhibits nanomolar IC₅₀ values against cancer cell lines, attributed to tubulin polymerization inhibition . The bromophenyl-chloromethyl derivative may lack this specificity due to steric and electronic differences.

Structural and Crystallographic Insights

- Isostructural Chloro/Bromo Derivatives: In compounds 4 (Cl) and 5 (Br), the bromine atom increases van der Waals radii, leading to longer intermolecular contacts (e.g., Br···N vs. Cl···N). This affects crystal packing and solubility . The chloromethyl group in 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole may facilitate halogen bonding, enhancing interactions with biological targets compared to non-halogenated analogues .

Data Tables

Table 1: Physical Properties of Selected Tetrazole Derivatives

Biologische Aktivität

1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its high nitrogen content and versatile reactivity. The presence of both bromophenyl and chloromethyl groups enhances its chemical reactivity, making it suitable for various synthetic applications.

Key Structural Features:

- Tetrazole Ring: Contributes to biological activity through interactions with biological targets.

- Bromophenyl Group: Enhances aromatic substitution reactions.

- Chloromethyl Group: Involved in nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

The compound's mechanism of action in antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, including:

- HePG-2 (liver cancer)

- Caco-2 (colorectal cancer)

Mechanism of Action:

The anticancer effects are believed to result from the compound's ability to interfere with tubulin polymerization, thereby disrupting microtubule dynamics essential for cell division. This action is similar to that of known anticancer agents such as colchicine .

Study 1: Antimicrobial Evaluation

In a study published in 2018, several derivatives of tetrazoles were synthesized and screened for antibacterial activity. The results indicated that derivatives containing the chloromethyl group exhibited higher antibacterial efficacy compared to those lacking this substituent .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 20 |

| 1-(4-bromophenyl)-5-methyl-1H-tetrazole | E. coli | 15 |

| Control (Ampicillin) | E. coli | 25 |

Study 2: Anticancer Activity

A recent study explored the antiproliferative effects of various tetrazoles on cancer cell lines. The results indicated that this compound significantly reduced cell viability in HePG-2 cells with an IC50 value comparable to standard chemotherapeutics .

| Cell Line | IC50 (µM) | Comparison Drug (IC50 µM) |

|---|---|---|

| HePG-2 | 0.90 | Doxorubicin (0.73) |

| Caco-2 | 0.85 | Doxorubicin (0.51) |

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Q & A

Q. What are the common synthetic routes for 1-(4-bromophenyl)-5-(chloromethyl)-1H-tetrazole?

The compound can be synthesized via nucleophilic substitution or cyclization reactions. A representative method involves reacting 5-(chloromethyl)-1H-tetrazole derivatives with 4-bromophenyl precursors under controlled conditions. For example, heterogeneous catalysis using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5, 10 wt%) at 70–80°C for 1 hour yields tetrazole derivatives with high purity after recrystallization in aqueous acetic acid . Key steps include monitoring reaction progress via TLC and isolating products via ice-water quenching.

Q. How is structural characterization performed for this compound?

Structural confirmation relies on spectroscopic techniques:

- IR spectroscopy : Identifies functional groups (e.g., -NH of tetrazole at ~3432 cm⁻¹, C=O at ~1721 cm⁻¹, and C=N at ~1612 cm⁻¹) .

- ¹H NMR : Peaks for aromatic protons (δ 7.52–8.10 ppm) and chloromethyl groups (δ 4.24 ppm) are diagnostic .

- Mass spectrometry : Molecular ion peaks (e.g., [M⁺] at m/z 299) confirm molecular weight .

Advanced Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of halogenated tetrazoles?

Optimization strategies include:

- Catalyst screening : Substituting Bleaching Earth Clay with nano-TiCl₄·SiO₂ enhances reaction efficiency for similar tetrazole derivatives .

- Solvent selection : Polar aprotic solvents like DMF or PEG-400 improve solubility of aromatic precursors .

- Temperature control : Maintaining 70–80°C prevents side reactions (e.g., decomposition of chloromethyl groups) .

Comparative studies of analogous compounds (e.g., 5-(4-chlorophenyl)-1H-tetrazole) suggest that yields >85% are achievable with rigorous parameter tuning .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

Discrepancies in NMR assignments often arise from dynamic effects (e.g., tautomerism in tetrazole rings) or impurities. To resolve ambiguities:

- Use 2D NMR (e.g., HSQC, HMBC) to correlate proton and carbon signals, especially for overlapping aromatic peaks .

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

- Validate purity via HPLC (>95% purity threshold) to rule out byproducts .

Q. What strategies are effective for designing bioactivity-focused analogs of this compound?

- Functional group substitution : Replace the chloromethyl group with hydroxymethyl or bromomethyl moieties to modulate reactivity and bioavailability (see analogs in and ) .

- Heterocyclic hybridization : Integrate pharmacophores like triazoles or thiazoles (e.g., 4-(4-bromophenyl)-1,3-thiazol-2-yl derivatives) to enhance target binding .

- Structure-activity relationship (SAR) studies : Test derivatives against enzymatic targets (e.g., antimicrobial assays for triazole-thione analogs) .

Q. How can X-ray crystallography resolve structural uncertainties in halogenated tetrazoles?

Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For example:

- The title compound’s analogs (e.g., 4-(4-bromophenyl)-1,2,4-triazole-5-thiones) exhibit planarity in the triazole ring, with Br···S non-covalent interactions stabilizing the crystal lattice .

- Data-to-parameter ratios >20 and R factors <0.05 ensure high precision in structural determination .

Methodological Tables

Table 1. Key Spectroscopic Data for this compound Analogs

| Functional Group | IR Absorption (cm⁻¹) | ¹H NMR Shift (ppm) |

|---|---|---|

| Tetrazole -NH | 3432 | 8.48 (s, 1H) |

| Aromatic C-H | 3012 | 7.52–8.10 (m, 4H) |

| Chloromethyl (-CH₂Cl) | - | 4.24 (s, 2H) |

Table 2. Reaction Optimization Parameters for Tetrazole Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes rate |

| Catalyst Loading | 10 wt% | Reduces byproducts |

| Solvent | PEG-400 | Enhances solubility |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.